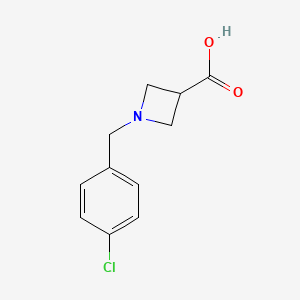

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

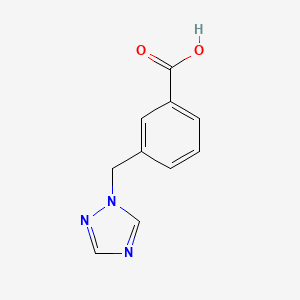

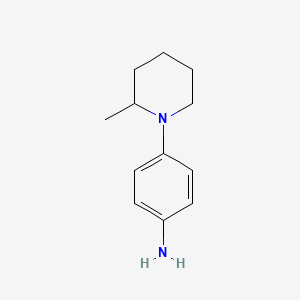

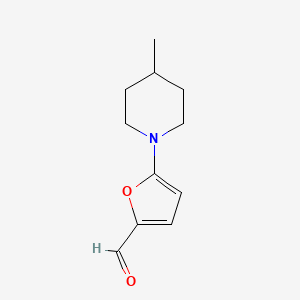

The compound of interest, 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid, is a derivative of azetidine, which is a four-membered nitrogen-containing ring. The structure of azetidine is modified by the addition of a carboxylic acid group and a 4-chloro-benzyl substituent. This modification can potentially influence the chemical and biological properties of the molecule, making it a subject of interest in various chemical syntheses and potential therapeutic applications.

Synthesis Analysis

The synthesis of azetidine derivatives has been demonstrated in the literature. For instance, the synthesis of related compounds involves the treatment of biphenyl 4-carboxylic acid hydrazide with different aromatic aldehydes to yield substituted benzylidene-hydrazides. These intermediates are then reacted with chloro acetyl chloride in the presence of triethylamine to produce azetidine derivatives, such as Biphenyl 4-carboxylic acid((3- chloro 2-(substituted phenyl) - 4- oxo azetidine-1-yl) amide . Although the specific synthesis of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is not detailed, the methodologies described could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The addition of substituents, such as the 4-chloro-benzyl group, can significantly alter the electronic distribution and steric hindrance within the molecule, which may affect its reactivity and interaction with biological targets. The structure of similar compounds has been established using analytical and spectral data, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid moiety can undergo reactions typical of carboxylic acids, such as esterification and amidation. The azetidine ring can be involved in ring-opening reactions or serve as a nucleophile in substitution reactions. The chloro substituent on the benzyl group may also be reactive, potentially undergoing nucleophilic aromatic substitution. The specific reactivity of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of the carboxylic acid group suggests that the compound is likely to be acidic and may form salts with bases. The 4-chloro-benzyl substituent adds to the lipophilicity of the molecule, which could affect its solubility in organic solvents versus water. The exact physical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally for 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid. The chemical stability and reactivity would also be dependent on the specific structure and substituents present in the molecule.

Applications De Recherche Scientifique

Application 1: Anticancer Agents

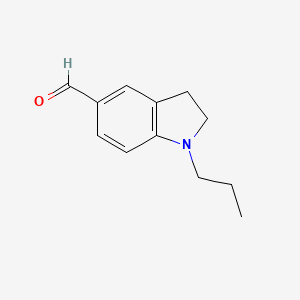

- Summary of the Application : A series of N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides were designed and synthesized as potential anticancer agents . These compounds exhibited potent cytotoxicity against three human cancer cell lines (SW620, colon cancer; PC-3, prostate cancer; NCI-H23, lung cancer) .

- Methods of Application : The compounds were synthesized and their cytotoxicity was evaluated in vitro against the mentioned cancer cell lines . The caspase activation assay was used to determine their ability to activate caspase, an enzyme involved in apoptosis .

- Results or Outcomes : Compounds with 2-OH substituent exhibited very strong cytotoxicity in three human cancer cell lines assayed with IC50 values in the range of 0.56–0.83mM . Two compounds bearing 4-Cl and 4-NO2 substituents were the most potent in terms of cytotoxicity with IC50 values of 0.011 –0.001 M .

Application 2: Biological Potential of Indole Derivatives

- Summary of the Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The indole derivatives were synthesized and their biological activities were evaluated in vitro .

- Results or Outcomes : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 3: Anti-Infective Agents

- Summary of the Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Methods of Application : The compounds were synthesized and their biological activities were evaluated in vitro .

- Results or Outcomes : The review article suggests that these compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Application 4: Reactions at the Benzylic Position

- Summary of the Application : The benzylic position of aromatic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

- Methods of Application : These reactions were carried out under various conditions, depending on the specific reaction .

- Results or Outcomes : The reactions at the benzylic position can lead to various products, including carboxylic acids .

Application 5: Synthesis of 4-Chlorobenzoyl CoA

- Summary of the Application : 4-Chlorobenzoyl chloride was used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .

- Methods of Application : The compound was synthesized by reacting 4-chlorobenzoyl chloride with CoA in KHCO3 buffer .

- Results or Outcomes : The reaction resulted in the formation of 4-chlorobenzoyl CoA .

Application 6: Anti-Infective Agents

- Summary of the Application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Methods of Application : The compounds were synthesized and their biological activities were evaluated in vitro .

- Results or Outcomes : The review article suggests that these compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGFGPCMKDFZCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390340 |

Source

|

| Record name | 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid | |

CAS RN |

842977-20-2 |

Source

|

| Record name | 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

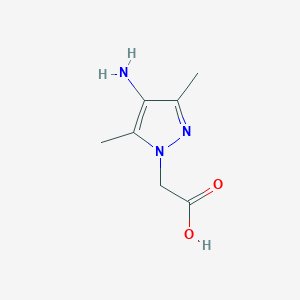

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

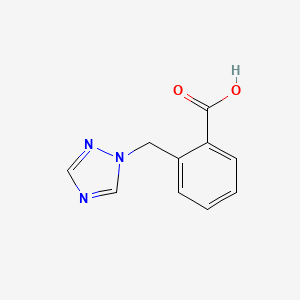

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)